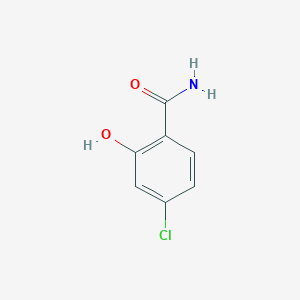

4-Chloro-2-hydroxybenzamide

Cat. No. B1601765

M. Wt: 171.58 g/mol

InChI Key: NXRFMWBOQWRGFW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07227033B2

Procedure details

A 22L, five neck, round bottom flask was equipped with an overhead stirrer, reflux condenser, addition funnel, thermocouple temperature read out, and a heating mantle. The reactor was purged with nitrogen. Acetonitrile (4700 mL) and 4-chloro-2-hydroxybenzamide (1782 g, 10.4 mol) were charged to the reaction flask and the stirring was started. Pyridine (1133 mL, 14.0 mol) was charged to the reactor. The resulting reaction slurry was cooled to less than 10° C. with an ice bath. Ethyl chloroformate (1091 mL, 1237 g, 11.4 mol) was placed in the addition funnel and charged slowly to the stirred reaction mixture such that the temperature of the reaction mixture did not exceed 15° C. during the addition. The temperature of the reaction mixture was held between 10 and 15° C. for 30 minutes after the ethyl chloroformate addition was complete. The ice bath was removed, and the reaction mixture was warmed to ambient temperature. The reaction mixture was then slowly heated to reflux and held at that temperature for 18 hours. Liquid chromatographic analysis of the reaction mixture indicated that the reaction was only 80% complete. Approximately half of the solvent was removed by atmospheric distillation. The reaction mixture was cooled first to ambient temperature and then to <10° C. with an ice bath. Additional pyridine (215 mL, 2.65 mol) was added to the reaction mixture. Ethyl chloroformate (235 g, 2.17 mol) was added slowly via an addition funnel to the cold reaction mixture. The reaction mixture was held between 10 and 15° C. for 30 minutes after the ethyl chloroformate addition was complete. The ice bath was removed, and the reaction mixture was warmed to ambient temperature. The reaction mixture was then slowly heated to reflux and held at that temperature for 18 hours, after which time liquid chromatographic analysis indicated that the reaction was complete. The reaction mixture was cooled first to ambient temperature and then to <10° C. with an ice bath. Water (1600 mL) was added slowly via an addition funnel and the resulting slurry held at <10° C. for 90 minutes. The solid product was collected by vacuum filtration through a large sintered glass funnel. The product filter cake was washed with deionized water and vacuum dried at 50° C. for 18 hours to give 1914 g of 7-chloro-2H-1,3-benzoxazine-2,4(3H)-dione as a tan solid. The yield was 83%.

[Compound]

Name

22L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

83%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[C:4]([OH:11])[CH:3]=1.N1C=CC=CC=1.Cl[C:19](OCC)=[O:20]>C(#N)C>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]2[C:6](=[O:7])[NH:8][C:19](=[O:20])[O:11][C:4]=2[CH:3]=1

|

Inputs

Step One

[Compound]

|

Name

|

22L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

1133 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

1091 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OCC

|

Step Five

|

Name

|

|

|

Quantity

|

215 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Six

|

Name

|

|

|

Quantity

|

235 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OCC

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OCC

|

Step Eight

|

Name

|

|

|

Quantity

|

1782 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC(=C(C(=O)N)C=C1)O

|

|

Name

|

|

|

Quantity

|

4700 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

condenser, addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor was purged with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting reaction slurry

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled to less than 10° C. with an ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged slowly to the stirred reaction mixture such that the temperature of the reaction mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

did not exceed 15° C. during the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ice bath was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was then slowly heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held at that temperature for 18 hours

|

|

Duration

|

18 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Approximately half of the solvent was removed by atmospheric distillation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled first to ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to <10° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The reaction mixture was held between 10 and 15° C. for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ice bath was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was warmed to ambient temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was then slowly heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held at that temperature for 18 hours

|

|

Duration

|

18 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled first to ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to <10° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water (1600 mL) was added slowly via an addition funnel

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the resulting slurry held at <10° C. for 90 minutes

|

|

Duration

|

90 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid product was collected by vacuum filtration through a large sintered glass funnel

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product filter cake

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with deionized water and vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 50° C. for 18 hours

|

|

Duration

|

18 h

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC2=C(C(NC(O2)=O)=O)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1914 g | |

| YIELD: PERCENTYIELD | 83% | |

| YIELD: CALCULATEDPERCENTYIELD | 93.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |